ニコチンアミドリボシドクロリド

説明

Nicotinamide riboside (NR) is a pyridine-nucleoside and a form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide, or NAD+, through a two-step and a three-step pathway . The molecular weight of nicotinamide riboside is 255.25 g/mol, and that of its chloride salt is 290.70 g/mol . It is a white to light brown powder that is produced by chemical synthesis .

Synthesis Analysis

A two-step chemical method for the synthesis of β-nicotinamide riboside (NR) has been described . NR can be prepared with an efficient method . A new two-step methodology achieves stereoselective synthesis of beta-nicotinamide riboside and a series of related amide, ester, and acid nucleosides .Molecular Structure Analysis

Three crystalline forms of nicotinamide riboside chloride (NR-Cl), namely Form A, Form B and Form C, were prepared and characterized . Form A and Form B are true polymorphs of anhydrous forms, while Form C is a pseudo-polymorph of a methanolate solvate form .Physical And Chemical Properties Analysis

Nicotinamide riboside chloride is a single chemical moiety containing nicotinamide and ribose . It is a white to light brown powder that is produced by chemical synthesis and is isolated by centrifugation .科学的研究の応用

ビタミンB3誘導体

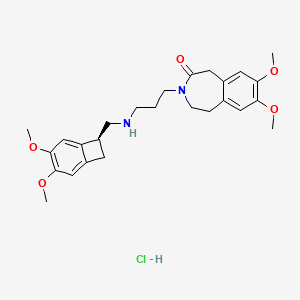

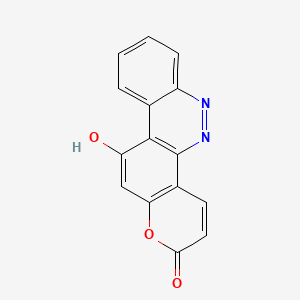

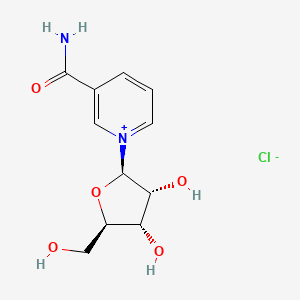

NRClはビタミンB3の有効な形態です {svg_1}. それは強力なNAD±増強剤として注目を集めています {svg_2}. この最近発見されたビタミンは、優れた安全性と有効性のプロファイルを証明しており、ヒトにおいて経口生物学的利用能があります {svg_3}.

安定性と生物学的利用能

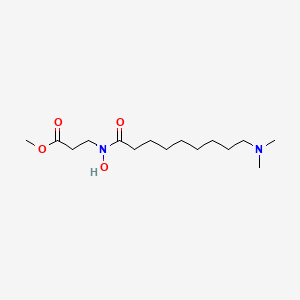

NRClは、水中の固有の不安定性のために、即席飲料(RTD)または高水分活性の食品で使用することはできません {svg_4}. ただし、この問題に対処するために、新しい疎水性誘導体であるニコチンアミドリボシドトリオレアートクロリド(NRTOCl)が合成されました {svg_5}. NRTOClは油相に可溶性であり、水および油中水型エマルションの両方でNRClよりもはるかに安定しています {svg_6}. これは、RTD飲料やその他の食品およびサプリメントアプリケーションにおけるNR誘導体として使用される可能性があります {svg_7}.

細胞エネルギー代謝

ニコチンアミドアデニンジヌクレオチド(NAD+)は、細胞エネルギー代謝およびミトコンドリア機能における酸化還元反応に不可欠な補酵素です {svg_8}. NAD+の前駆体であるNRClは、これらのプロセスにおいて重要な役割を果たします {svg_9}.

タンパク質ファミリーの調節

非酸化還元細胞反応において、NAD+は、サーチュイン(SIRT)およびポリ(ADPリボース)ポリメラーゼ(PARP)という2つの必須タンパク質ファミリーの活性を調節する重要な補因子として機能します {svg_10}. サーチュインは、核、ミトコンドリア、細胞質、または代謝の恒常性を維持する上でいくつかの重要な役割を果たす一方で、PARPはDNAの修復とクロマチン構造と機能の維持に重要です {svg_11}.

老化プロセス

NAD+レベルは老化プロセス中に低下し、核およびミトコンドリア機能の欠陥を引き起こす可能性があります {svg_12}. NAD+の前駆体であるNRClは、これらのレベルを維持し、老化プロセスを遅らせるのに役立ちます {svg_13}.

神経変性疾患

研究によると、NRの補充は、認知機能を改善し、神経変性疾患から保護し、神経エネルギー代謝を促進する可能性があります {svg_14}. したがって、NRClは、健康と幸福の分野で有望な特性と潜在的な用途を持っています {svg_15}.

作用機序

Target of Action

Nicotinamide Riboside Chloride (NRCl) primarily targets the Nicotinamide Adenine Dinucleotide (NAD+) pathway . NAD+ is an essential coenzyme that plays important roles in various metabolic pathways . It is involved in cellular oxidation-reduction reactions, including the majority of catabolic and anabolic reactions .

Mode of Action

NRCl functions as a precursor to NAD+ . It is metabolized into Nicotinamide Mononucleotide (NMN), which is then converted into NAD+ . This increase in NAD+ levels supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .

Biochemical Pathways

NRCl affects the NAD+ biosynthetic pathway . It is involved in the salvage NAD synthesis in both bacteria and eukaryotes . The increase in NAD+ levels from NRCl supplementation enhances mitochondrial function, increases oxidative metabolism, and improves glucose tolerance .

Pharmacokinetics

NRCl is likely to be absorbed mainly as nicotinamide following hydrolysis in the gut . The increase in NAD+ levels from NRCl supplementation has been shown to be dose-dependent, with higher doses resulting in greater increases in blood NAD+ levels .

Result of Action

The increase in NAD+ levels from NRCl supplementation can have several effects. It can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome . It also supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .

Safety and Hazards

Nicotinamide riboside chloride is possibly safe when used in doses up to 300 mg daily . Side effects are usually mild and might include nausea, bloating, and skin problems such as itching and sweating . The NF is safe under the proposed conditions of use for the healthy adult population, excluding pregnant and lactating women .

将来の方向性

NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . It has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss . The role NR plays in the NAD+ biosynthetic pathway will be introduced, followed by a discussion on the synthesis of NR using chemical and enzymatic approaches .

生化学分析

Biochemical Properties

Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between Nicotinamide Riboside Chloride and these enzymes is crucial for its biochemical role.

Cellular Effects

Nicotinamide Riboside Chloride influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Nicotinamide Riboside Chloride involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .

Metabolic Pathways

Nicotinamide Riboside Chloride is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Nicotinamide Riboside Chloride within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .

Subcellular Localization

Nicotinamide Riboside Chloride is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABIFCKURFRPPO-IVOJBTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23111-00-4 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide riboside chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE RIBOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XM2XT8VWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

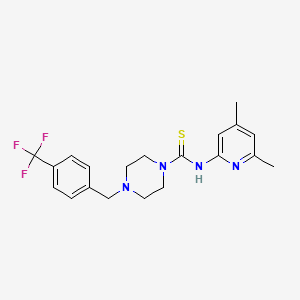

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)